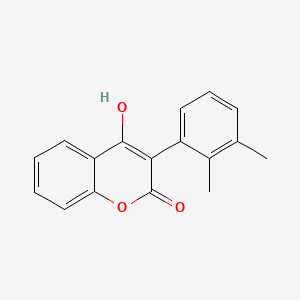
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the 2,3-dimethylphenyl and 4-hydroxy groups in its structure enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, typically involves the reaction of 3-(2,3-dimethylphenyl)-2-butenal with appropriate reagents. One common method involves the use of 1-bromo-2,3-dimethylbenzene and crotonaldehyde . The reaction conditions often require the presence of a base and a solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
科学研究应用
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
作用机制
The mechanism of action of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like carbonic anhydrases, which play a role in various physiological processes . The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
Similar Compounds
Similar compounds include other coumarin derivatives with different substituents on the phenyl ring or the coumarin core. Examples include 7,8-dihydroxy-3-(4-methylphenyl)coumarin and 4-anilinomethyl-1,2,3-triazoles linked to coumarin .
Uniqueness
What sets Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, apart is its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group provides unique steric and electronic properties that influence its interactions with molecular targets and its overall biological effects.
属性
CAS 编号 |
73791-09-0 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-6-5-8-12(11(10)2)15-16(18)13-7-3-4-9-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChI 键 |
UPCBUWGEXZMURQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















